molecular formula C17H23ClN2O B10883815 [1-(3-Chlorobenzyl)piperidin-3-yl](pyrrolidin-1-yl)methanone

[1-(3-Chlorobenzyl)piperidin-3-yl](pyrrolidin-1-yl)methanone

Cat. No.: B10883815
M. Wt: 306.8 g/mol
InChI Key: MAWQQTOCGFMNML-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)piperidin-3-ylmethanone is a synthetic organic compound that features a piperidine ring substituted with a 3-chlorobenzyl group and a pyrrolidin-1-yl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)piperidin-3-ylmethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the piperidine ring with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Pyrrolidin-1-yl Methanone Moiety: The final step involves the reaction of the intermediate with pyrrolidine and a suitable carbonyl source, such as methanone, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-Chlorobenzyl)piperidin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a probe to investigate the function of specific proteins or enzymes.

Medicine

In medicinal chemistry, 1-(3-Chlorobenzyl)piperidin-3-ylmethanone is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting neurological disorders or other diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-ylmethanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-ylmethanol
  • 1-(4-Bromobenzyl)piperidin-4-ylmethanol

Uniqueness

Compared to these similar compounds, 1-(3-Chlorobenzyl)piperidin-3-ylmethanone is unique due to the presence of the pyrrolidin-1-yl methanone moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H23ClN2O

Molecular Weight

306.8 g/mol

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C17H23ClN2O/c18-16-7-3-5-14(11-16)12-19-8-4-6-15(13-19)17(21)20-9-1-2-10-20/h3,5,7,11,15H,1-2,4,6,8-10,12-13H2

InChI Key

MAWQQTOCGFMNML-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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